(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one
Description
Properties
IUPAC Name |
(7S)-7-hydroxy-1,4-dioxaspiro[4.5]decan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-6-1-2-8(5-7(6)10)11-3-4-12-8/h7,10H,1-5H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTNSAGYNLKXNZ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1=O)O)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C[C@@H](C1=O)O)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one can be achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of the desired spirocyclic compound with high yield and selectivity . The reaction conditions typically include the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and solvent conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of starting materials, and implementing purification techniques to achieve the desired product purity.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with molecular targets through its hydroxyl and carbonyl functional groups. These interactions can lead to the formation of hydrogen bonds, covalent bonds, or other types of chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between (S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one and its analogs are summarized below:
Table 1: Comparative Analysis of Spirocyclic Dioxolane Derivatives
*Molecular weight calculated based on parent compound (C₈H₁₂O₃, 156.18) + hydroxyl group (+16.00).
Key Comparisons
Functional Group Influence :
- The hydroxyl group in this compound enhances hydrogen-bonding capacity, making it suitable for asymmetric catalysis . In contrast, methyl (7-Methyl-) and acetyl (7-Acetyl-) derivatives improve lipophilicity, favoring applications in hydrophobic matrices like liquid crystals .
- Fluorinated analogs (e.g., 2-Fluoro-, 8,8-Difluoro-) exhibit increased electrophilicity and metabolic stability, critical for radiopharmaceuticals .
Stereochemical Impact: The (S)-configuration at the 7-position distinguishes the target compound from its (R)-enantiomer and racemic mixtures. For example, (R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one shows divergent reactivity in organocatalytic pathways .
Synthetic Accessibility: The parent compound (1,4-Dioxaspiro[4.5]decan-8-one) is synthesized via acid-catalyzed deketalization (65%→80% yield optimization) . Fluorinated derivatives are prepared using halogen-transfer reagents like XtalFluor-M or enantioselective organocatalysis (94% ee for (S)-2-Fluoro-) . Hydroxy and acetyl derivatives may involve Grignard additions or enzymatic resolution (e.g., lipase AK for (7S,8R)-7-hydroxy-7-methyl-) .
Thermal and Chemical Stability :
- 6,6-Dimethyl- and 7-Methyl- derivatives demonstrate enhanced stability due to steric hindrance, enabling high-temperature applications .
Biological Activity
(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and the presence of hydroxyl and carbonyl functional groups. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a spirocyclic framework that contributes to its reactivity and biological interactions. The molecular formula is , and it has a molecular weight of 172.18 g/mol. The compound appears as a white crystalline solid with a melting point ranging from 70 to 73 °C and is soluble in organic solvents such as chloroform and methanol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and covalent interactions facilitated by its hydroxyl and carbonyl groups. These interactions can modulate enzyme activity or receptor binding, leading to diverse biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial in treating diseases like cancer or liver fibrosis.
- Receptor Binding : It can bind to receptors that play roles in inflammatory responses or pain pathways, potentially offering therapeutic benefits in analgesia.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting cell cycle regulation. For instance, spirocyclic compounds are often evaluated for their cytotoxic effects on various cancer cell lines.
Analgesic Properties
Preliminary investigations suggest that this compound may have analgesic properties, making it a candidate for pain management therapies.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 1,4-Dioxaspiro[4.5]decan-8-one | Dioxaspiro framework | Lacks hydroxyl group; lower reactivity |
| 2,8-Diazaspiro[4.5]decan-1-one | Spirocyclic structure with nitrogen | Exhibits different biological activities |
| 1-Thia-4,8-diazaspiro[4.5]decan-3-one | Incorporates sulfur | Unique interactions due to sulfur presence |
The presence of the hydroxyl group at the 7-position in this compound enhances its chemical reactivity and potential for forming hydrogen bonds compared to its analogs.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antitumor Activity : A study demonstrated that spirocyclic compounds can induce cell cycle arrest in cancer cells by increasing the expression of pro-apoptotic proteins (Shin et al., 2019).
- Inflammatory Response Modulation : Research indicated that spirocyclic derivatives could modulate chemokine receptor activity, influencing leukocyte recruitment in inflammatory diseases (Henderson & Iredale et al., 2007).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
